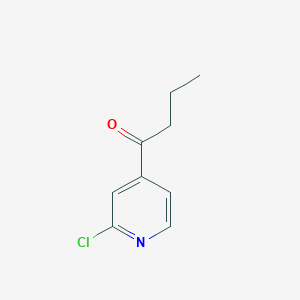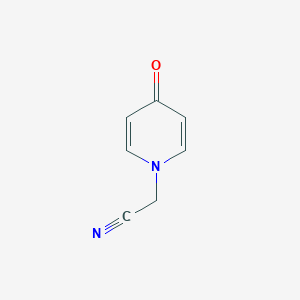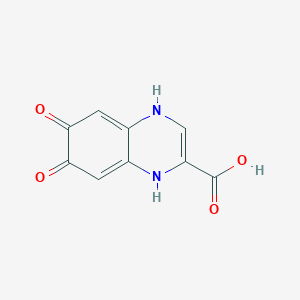
6,7-Dihydroxyquinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxyquinoxaline-2-carboxylic acid (DHQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DHQX has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes.
Mechanism Of Action
6,7-Dihydroxyquinoxaline-2-carboxylic acid is a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor-mediated synaptic transmission and the subsequent physiological effects.
Biochemical And Physiological Effects
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is important for synaptic plasticity and learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
Advantages And Limitations For Lab Experiments
6,7-Dihydroxyquinoxaline-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the specific targeting of this receptor in experiments. 6,7-Dihydroxyquinoxaline-2-carboxylic acid is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, 6,7-Dihydroxyquinoxaline-2-carboxylic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving 6,7-Dihydroxyquinoxaline-2-carboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used for the treatment of neurological disorders. Another area of interest is the study of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 6,7-Dihydroxyquinoxaline-2-carboxylic acid could facilitate its use in research and drug development.
Synthesis Methods
6,7-Dihydroxyquinoxaline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2-nitrobenzene with ethyl oxalate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium hydroxide and sodium borohydride. These methods have been optimized to produce 6,7-Dihydroxyquinoxaline-2-carboxylic acid with high purity and yield.
Scientific Research Applications
6,7-Dihydroxyquinoxaline-2-carboxylic acid has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block AMPA receptor-mediated synaptic transmission, which is important for learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy and stroke.
properties
CAS RN |
122234-89-3 |
|---|---|
Product Name |
6,7-Dihydroxyquinoxaline-2-carboxylic acid |
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-1-4-5(2-8(7)13)11-6(3-10-4)9(14)15/h1-3,12-13H,(H,14,15) |
InChI Key |
BYKFOFGSDVSOTH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
SMILES |
C1=C2C(=CC(=C1O)O)N=C(C=N2)C(=O)O |
Canonical SMILES |
C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O |
synonyms |
2-Quinoxalinecarboxylic acid, 6,7-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



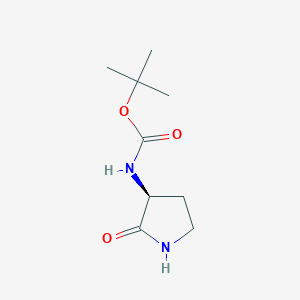




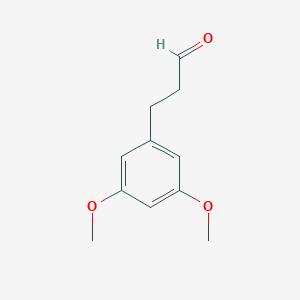
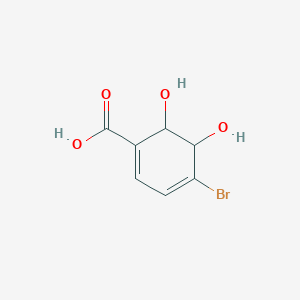
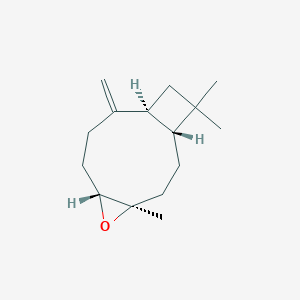
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
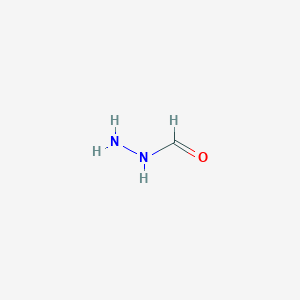
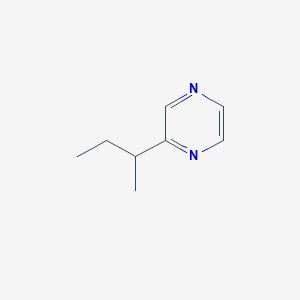
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
